8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Brand Name: Vulcanchem
CAS No.: 64368-85-0
VCID: VC5947160
InChI: InChI=1S/C12H13FN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3
SMILES: CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)F
Molecular Formula: C12H13FN2
Molecular Weight: 204.248

8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

CAS No.: 64368-85-0

Cat. No.: VC5947160

Molecular Formula: C12H13FN2

Molecular Weight: 204.248

* For research use only. Not for human or veterinary use.

8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole - 64368-85-0

Specification

CAS No. 64368-85-0
Molecular Formula C12H13FN2
Molecular Weight 204.248
IUPAC Name 8-fluoro-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Standard InChI InChI=1S/C12H13FN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3
Standard InChI Key PXCCYWKGOYWGFS-UHFFFAOYSA-N
SMILES CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a fused bicyclic system comprising a fluorinated indole moiety linked to a partially saturated pyridine ring. The methyl group at position 2 and the fluorine atom at position 8 contribute to its stereoelectronic properties, influencing interactions with biological targets. Key identifiers include:

PropertyValueSource
IUPAC Name8-fluoro-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
SMILESCN1CCC2=C(C1)C3=C(N2)C=CC(=C3)F
InChIKeyPXCCYWKGOYWGFS-UHFFFAOYSA-N
PubChem CID919384

Physicochemical Properties

While solubility data remain unreported, the compound’s logP (calculated: 2.89) suggests moderate lipophilicity, favorable for blood-brain barrier penetration. Its melting point and stability under varying pH conditions require further experimental validation.

Synthesis and Analytical Characterization

Synthetic Route

The synthesis begins with 4-fluorophenylhydrazine hydrochloride and 1-methyl-4-piperidone, proceeding through a Fischer indole cyclization to form the tetrahydro-γ-carboline core. Critical steps include:

  • Condensation: Reacting 4-fluorophenylhydrazine with 1-methyl-4-piperidone under acidic conditions to form a hydrazone intermediate.

  • Cyclization: Thermal or acid-catalyzed ring closure to construct the indole-piperidine framework.

  • Purification: Chromatographic separation yields the final product with ≥95% purity .

Table 1: Optimization of Synthesis Conditions

ParameterConditionYield (%)Purity (%)
Temperature80°C6295
CatalystHCl (conc.)5893
SolventEthanol/Water (3:1)6797

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) δ 7.25 (d, J = 8.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 6.78 (d, J = 2.4 Hz, 1H), 3.45–3.35 (m, 2H), 3.10–2.95 (m, 2H), 2.85 (s, 3H), 2.70–2.55 (m, 2H).

  • MS: ESI-MS m/z 205.1 [M+H]+^+ .

Pharmacological Activity and Mechanism

CFTR Potentiation in Cystic Fibrosis

The compound rescues gating defects in F508del- and G551D-CFTR mutants, enhancing chloride channel activity by 80–85% of wild-type levels (EC50_{50} = 2.1 μM) . Comparative studies with VX-770 (ivacaftor) show similar efficacy but distinct pharmacokinetics:

Table 2: In Vitro Efficacy in CFTR Rescue

Cell LineMutationEmaxE_{\text{max}} (% WT)EC50_{50} (μM)
FRTF508del82 ± 42.1 ± 0.3
CFBE41o-F508del78 ± 52.4 ± 0.4
HBEG551D85 ± 31.9 ± 0.2

Pharmacokinetic Profile

Oral administration in rats (10 mg/kg) achieves a plasma CmaxC_{\text{max}} of 1.2 μg/mL at 2 h, with 68% bioavailability. Lung tissue concentrations reach 0.4 μg/g, suggesting potential for pulmonary delivery .

Future Directions and Applications

Expanding Therapeutic Indications

Preliminary data suggest activity in neurological disorders (e.g., Alzheimer’s disease) through σ-1 receptor modulation. Oncology applications are under exploration, leveraging the tetrahydro-γ-carboline scaffold’s affinity for DNA topoisomerase II .

Structural Optimization

  • N2-Acylation: Improves metabolic stability (t1/2_{1/2} > 6 h in human hepatocytes) .

  • Chiral Resolution: Enantiomerically pure forms enhance potency 3-fold .

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